6-(Octadecylthio)purine
Overview
Description
6-(Octadecylthio)purine is a chemical compound with the molecular formula C23H40N4S It is a derivative of purine, a heterocyclic aromatic organic compound, and features an octadecylthio group attached to the sixth position of the purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Octadecylthio)purine typically involves the reaction of 6-chloropurine with octadecylthiol. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atom by the octadecylthio group. The reaction is typically performed in an organic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 6-(Octadecylthio)purine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the octadecylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The purine ring can be reduced under specific conditions, although this is less common.
Substitution: The octadecylthio group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced purine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Octadecylthio)purine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving nucleic acid analogs and their interactions with biological systems.
Industry: It may be used in the development of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(Octadecylthio)purine involves its interaction with biological molecules, particularly nucleic acids. The octadecylthio group can enhance the compound’s lipophilicity, allowing it to more easily cross cell membranes and interact with intracellular targets. Once inside the cell, it can interfere with nucleic acid synthesis or function, potentially leading to antiviral or anticancer effects.
Comparison with Similar Compounds
6-Mercaptopurine: A well-known purine analog used in the treatment of leukemia.
6-Thioguanine: Another purine analog with applications in cancer therapy.
6-Benzylthiopurine: Known for its activity against toxoplasmosis.
Uniqueness: 6-(Octadecylthio)purine is unique due to the presence of the long octadecylthio chain, which imparts distinct physicochemical properties such as increased lipophilicity
Properties
IUPAC Name |
6-(octadecyldisulfanyl)-7H-purine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H40N4S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-28-29-23-21-22(25-19-24-21)26-20-27-23/h19-20H,2-18H2,1H3,(H,24,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKYWEKURQNGMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCSSC1=NC=NC2=C1NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40N4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90924246 | |
Record name | 6-(Octadecyldisulfanyl)-9H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90924246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122714-66-3 | |
Record name | 6-(Octadecylthio)purine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122714663 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-(Octadecyldisulfanyl)-9H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90924246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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